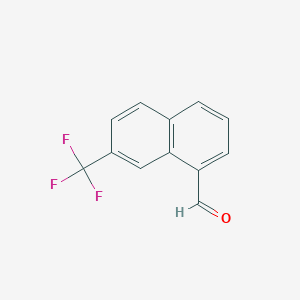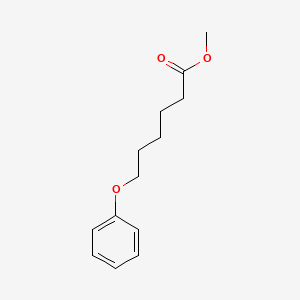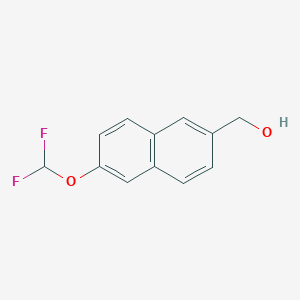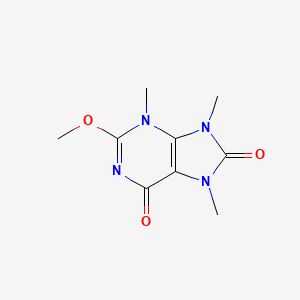
2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are usually purine derivatives.
Methoxylation: The introduction of the methoxy group (-OCH3) is achieved through a methoxylation reaction. This step requires the use of methanol and a suitable catalyst under controlled temperature and pressure conditions.
Methylation: The methyl groups are introduced through methylation reactions, which involve the use of methylating agents such as methyl iodide or dimethyl sulfate.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired purine structure. This step may require the use of strong acids or bases to facilitate the ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors. The process involves:
Batch or Continuous Processing: Depending on the scale of production, the synthesis can be performed in batch or continuous reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and by-products.
化学反応の分析
Types of Reactions
2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides or amines are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives.
科学的研究の応用
2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives and as a model compound in studying purine chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, affecting their function.
Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, or gene expression.
類似化合物との比較
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Similar structure but lacks the methoxy group.
Theobromine (3,7-Dimethylxanthine): Similar structure but lacks one methyl group and the methoxy group.
Theophylline (1,3-Dimethylxanthine): Similar structure but lacks one methyl group and the methoxy group.
Uniqueness
2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C9H12N4O3 |
|---|---|
分子量 |
224.22 g/mol |
IUPAC名 |
2-methoxy-3,7,9-trimethylpurine-6,8-dione |
InChI |
InChI=1S/C9H12N4O3/c1-11-5-6(14)10-8(16-4)12(2)7(5)13(3)9(11)15/h1-4H3 |
InChIキー |
BKQRHLFNVHGQKO-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(N(C(=NC2=O)OC)C)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


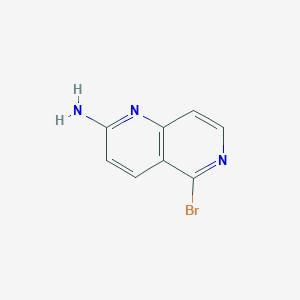


![4-Methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11884967.png)


